1-(5-bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine
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Overview
Description
1-(5-Bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is a complex organic compound with a molecular formula of C16H15BrClNO3S This compound is characterized by the presence of a pyrrolidine ring, a benzoyl group substituted with bromine and chlorine, and a furan ring attached via a methanesulfonyl group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
The compound likely interacts with its target(s) leading to a cascade of biochemical reactions .
Biochemical Pathways
It’s plausible that the compound could influence multiple pathways depending on its target(s) .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The effects would likely depend on the specific biochemical pathways that the compound influences .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of (5-Bromo-2-chlorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine involves multiple steps:
Preparation of 5-bromo-2-chlorobenzoic acid: This can be achieved through a high-selectivity bromination process using dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst.
Formation of 5-bromo-2-chlorobenzoyl chloride: The 5-bromo-2-chlorobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Coupling with pyrrolidine: The 5-bromo-2-chlorobenzoyl chloride is reacted with pyrrolidine to form 1-(5-bromo-2-chlorobenzoyl)pyrrolidine.
Attachment of furan-2-yl methanesulfonyl group: Finally, the furan-2-yl methanesulfonyl group is introduced through a sulfonylation reaction using furan-2-yl methanesulfonyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products include furanones and other oxygenated derivatives.
Reduction: Products include alcohols and reduced benzoyl derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in substituted benzoyl derivatives.
Scientific Research Applications
1-(5-Bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-chlorobenzoyl)pyrrolidine: Lacks the furan-2-yl methanesulfonyl group, making it less versatile in certain reactions.
5-Bromo-2-chlorobenzoyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
1-(5-Bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is unique due to the presence of both the furan-2-yl methanesulfonyl group and the pyrrolidine ring. This combination provides distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4S/c17-11-3-4-15(18)14(8-11)16(20)19-6-5-13(9-19)24(21,22)10-12-2-1-7-23-12/h1-4,7-8,13H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODIIJQRVAOVNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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